molecular formula C10H12N2O3 B171023 N-(2-amino-2-oxoethyl)-4-methoxybenzamide CAS No. 143153-70-2

N-(2-amino-2-oxoethyl)-4-methoxybenzamide

Cat. No.: B171023
CAS No.: 143153-70-2
M. Wt: 208.21 g/mol
InChI Key: ZKADLOGPYJUFCB-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-4-methoxybenzamide is an organic compound with a molecular formula of C10H12N2O3 It is characterized by the presence of an amino group, a methoxy group, and a benzamide structure

Scientific Research Applications

N-(2-amino-2-oxoethyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with ethyl chloroformate to form an intermediate, which is then reacted with glycine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification through recrystallization and drying to achieve the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-4-methoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxoethyl)acrylamide
  • N-(2-amino-2-oxoethyl)ethanediamide
  • 2-amino-N-(2-oxoethyl)acetamide

Uniqueness

N-(2-amino-2-oxoethyl)-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide structure, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-8-4-2-7(3-5-8)10(14)12-6-9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKADLOGPYJUFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350340
Record name N-(2-amino-2-oxoethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143153-70-2
Record name N-(2-amino-2-oxoethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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